molecular formula C8H11ClN2O3S B1371155 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide CAS No. 1154676-26-2

5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B1371155
CAS No.: 1154676-26-2
M. Wt: 250.7 g/mol
InChI Key: IGYDJPZHCSMTSG-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H11ClN2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of toluene to produce chlorotoluene, followed by nitration to form nitrochlorotoluene. The nitro group is then reduced to an amino group, resulting in aminotoluene. Subsequent sulfonation and methylation yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide
  • Benzoic acid, 2-amino-5-chloro-, methyl ester
  • 2-amino-5-chlorobenzamide

Uniqueness

Compared to similar compounds, 5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

5-amino-2-chloro-N-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3S/c1-11(14-2)15(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYDJPZHCSMTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide
Reactant of Route 2
5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide
Reactant of Route 3
5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide
Reactant of Route 4
5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide
Reactant of Route 5
5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide
Reactant of Route 6
5-amino-2-chloro-N-methoxy-N-methylbenzene-1-sulfonamide

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